molecular formula C8H7BrF2 B1441530 2-(2-Bromoethyl)-1,3-difluorobenzene CAS No. 1260790-92-8

2-(2-Bromoethyl)-1,3-difluorobenzene

Cat. No. B1441530
M. Wt: 221.04 g/mol
InChI Key: CTZNDDMTWBDMDR-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Organometallic Methodologies : The compound 1,3-difluorobenzene, closely related to 2-(2-Bromoethyl)-1,3-difluorobenzene, has been utilized in organometallic chemistry. Schlosser and Heiss (2003) demonstrated the conversion of this compound into various benzoic acids and bromobenzoic acids, showcasing its versatility in organometallic methods (Schlosser & Heiss, 2003).

  • Synthesis of Hyperbranched Polymers : Uhrich et al. (1992) explored the use of a related compound, 5-(Bromomethyl)-1,3-dihydroxybenzene, in the one-pot synthesis of hyperbranched polyethers. This application indicates the potential utility of similar compounds in polymer synthesis (Uhrich et al., 1992).

  • Catalysis in Synthesis of Bromoethane Derivatives : Joshi, Suresh, and Adimurthy (2013) described a KHSO4-catalyzed process for converting benzylic alcohols into bromoethane derivatives under solvent-free conditions, which is relevant to the synthesis of compounds like 2-(2-Bromoethyl)-1,3-difluorobenzene (Joshi, Suresh, & Adimurthy, 2013).

  • Vibrational Spectroscopy Studies : Reddy and Rao (1994) conducted a study on trisubstituted benzenes including 1-bromo-2,4-difluorobenzene, which is structurally similar to 2-(2-Bromoethyl)-1,3-difluorobenzene, providing insights into the vibrational properties of such compounds (Reddy & Rao, 1994).

  • Study of Coordination Chemistry : Plenio, Hermann, and Diodone (1997) researched the coordination chemistry of fluorocarbons, including derivatives of 1,3-bis(bromomethyl)-2-fluorobenzene, which could provide valuable insights into the behavior of 2-(2-Bromoethyl)-1,3-difluorobenzene in similar contexts (Plenio, Hermann, & Diodone, 1997).

  • Biodegradation of Difluorobenzenes : Moreira et al. (2009) focused on the biodegradation of difluorobenzenes, which are structurally related to 2-(2-Bromoethyl)-1,3-difluorobenzene, revealing insights into the environmental fate and degradation pathways of such compounds (Moreira et al., 2009).

  • Fluorination of Aromatic Compounds : Horio et al. (1996) studied the electrochemical fluorination of halobenzenes, which is relevant for understanding the reactivity and potential transformations of 2-(2-Bromoethyl)-1,3-difluorobenzene in fluorination reactions (Horio et al., 1996).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the specific compound and the extent of research that has been conducted on it. For a specific compound like “2-(2-Bromoethyl)-1,3-difluorobenzene”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help with this kind of research. Alternatively, you could consider reaching out to a chemist or a chemical engineer if you need more detailed information. They might be able to help guide your research or provide more specific information.


properties

IUPAC Name

2-(2-bromoethyl)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZNDDMTWBDMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)-1,3-difluorobenzene

CAS RN

1260790-92-8
Record name 2-(2-bromoethyl)-1,3-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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